(R)-3-(((9H-fluoren-9-yl)methyl)thio)-2-aminopropanoic acid

Description

Chemical identity, structure, and nomenclature

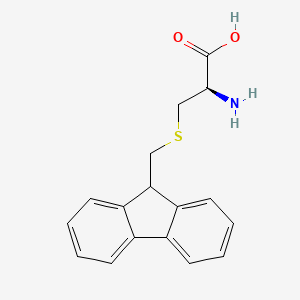

This compound, bearing the molecular formula C₁₇H₁₇NO₂S and CAS registry number 84888-38-0, represents a sophisticated modification of the naturally occurring amino acid cysteine. The compound features a fluorenylmethyl protecting group attached to the sulfur atom of the cysteine side chain, creating a stable thioether linkage that effectively shields the reactive thiol functionality during synthetic manipulations. The chemical structure incorporates the characteristic fluorene moiety, a rigid aromatic system consisting of two benzene rings fused to a central five-membered ring, which provides both steric bulk and electronic stabilization to the protecting group.

The systematic nomenclature for this compound follows International Union of Pure and Applied Chemistry conventions, with alternative names including S-(9H-fluoren-9-ylmethyl)-L-cysteine and L-cysteine, S-(9H-fluoren-9-ylmethyl). The compound is commonly referenced in peptide chemistry literature under various synonymous designations, reflecting its widespread adoption across different research contexts. The stereochemical designation (R) at the 2-position corresponds to the L-configuration typical of naturally occurring amino acids, maintaining the absolute configuration essential for biological activity in peptide sequences.

The three-dimensional structure reveals the fluorenylmethyl group extending away from the amino acid backbone, providing effective steric protection while maintaining sufficient accessibility for selective deprotection reactions. The InChI key SFRBQYRAZQGDPW-INIZCTEOSA-N provides a unique digital identifier for database searches and structural verification. The molecular weight of 299.39 g/mol reflects the substantial mass contribution of the fluorenylmethyl protecting group, which constitutes approximately 40% of the total molecular weight.

Historical context and development

The development of fluorenylmethyl-based protecting groups emerged from the broader evolution of cysteine protection strategies in peptide synthesis, representing a significant advancement in the field of amino acid derivatization. The initial synthesis and characterization of fluorenylmethyl-based side chain derivatives, including the cysteine variant, were pioneered in the early 1990s as part of comprehensive efforts to expand the toolkit of protecting groups available to peptide chemists. These developments coincided with the growing sophistication of solid-phase peptide synthesis methodologies and the increasing demand for orthogonal protection strategies capable of selective removal under mild conditions.

The historical significance of this compound extends beyond its initial synthesis to encompass its unexpected discovery as a transprotection product during fluorenylmethoxycarbonyl deprotection reactions. Research conducted by Wehner and Lindhorst in 2012 revealed that treatment of N-fluorenylmethoxycarbonyl-protected glycocysteine derivatives with morpholine unexpectedly yielded S-fluorenylmethyl-protected products in high yields. This serendipitous discovery opened new avenues for synthetic methodology and demonstrated the inherent reactivity patterns that could be exploited for controlled protecting group transformations.

Subsequent investigations by Katritzky and colleagues established systematic protocols for the deliberate synthesis of S-fluorenylmethyl cysteine derivatives through transprotection reactions using 1,8-diazabicyclo[5.4.0]undec-7-ene as the base catalyst. These studies provided yields ranging from 69-87% for various dipeptide substrates, establishing the reaction as a reliable synthetic transformation. The mechanistic understanding developed through these investigations revealed the formation of dibenzofulvene intermediates during the deprotection process, which subsequently undergo nucleophilic attack by cysteine thiolate anions to form the desired S-fluorenylmethyl products.

Position within S-protected cysteine derivatives

Within the comprehensive landscape of sulfur-protecting groups for cysteine residues, this compound occupies a distinctive position characterized by its unique stability profile and selective cleavage properties. The fluorenylmethyl protecting group represents an intermediate option between highly acid-labile groups such as trityl and more robust protective systems requiring harsh deprotection conditions. This positioning makes it particularly valuable for synthetic strategies requiring staged deprotection sequences or orthogonal protection schemes.

Comparative analysis with other prominent cysteine protecting groups reveals the specific advantages of the fluorenylmethyl system. Unlike the trityl group, which is readily cleaved by mild acid treatment, the fluorenylmethyl protecting group demonstrates stability toward trifluoroacetic acid concentrations typically used for side-chain deprotection in solid-phase peptide synthesis. This stability extends to hydrogenation conditions, diisopropylethylamine treatment, and hydrogen fluoride exposure, providing compatibility with various synthetic manipulations commonly employed in peptide chemistry.

The selectivity of fluorenylmethyl deprotection represents a key differentiating feature within the S-protected cysteine derivative family. Removal of the fluorenylmethyl group can be accomplished using organic bases such as 20% piperidine in dimethylformamide or ammonia in methanol, conditions that leave other protecting groups intact. This selectivity enables the construction of complex peptide sequences with multiple cysteine residues bearing different protecting groups, facilitating the formation of specific disulfide bond patterns through controlled deprotection and oxidation sequences.

The stability profile of fluorenylmethyl-protected cysteine derivatives extends to their behavior during peptide coupling reactions, where minimal racemization and side product formation have been documented. This characteristic contrasts favorably with some alternative protecting groups that may compromise stereochemical integrity during extended reaction times or under basic coupling conditions. The combination of stability, selectivity, and synthetic compatibility has established the fluorenylmethyl protecting group as an essential component of the modern peptide synthesis toolkit.

Significance in peptide and bioconjugate chemistry

The role of this compound in contemporary peptide and bioconjugate chemistry extends far beyond simple amino acid protection to encompass sophisticated synthetic strategies for complex molecular architectures. The compound serves as a crucial building block in the synthesis of cyclic peptides, where the ability to selectively unmask specific cysteine residues enables precise control over disulfide bond formation patterns. This capability proves particularly valuable in the construction of peptides containing multiple disulfide bridges, where sequential deprotection and oxidation steps must be carefully orchestrated to achieve the desired connectivity.

In the realm of bioconjugate chemistry, fluorenylmethyl-protected cysteine derivatives facilitate the incorporation of reactive thiol functionalities at predetermined positions within peptide sequences. The mild deprotection conditions compatible with this protecting group enable the generation of free thiols in the presence of other sensitive functional groups, supporting the attachment of various biomolecules, fluorophores, or drug moieties through thiol-selective conjugation reactions. This versatility has made the compound indispensable for the development of peptide-drug conjugates, diagnostic probes, and therapeutic peptides requiring site-specific modification.

The utility of this derivative in solid-phase peptide synthesis platforms has been demonstrated through numerous successful applications in both research and industrial settings. Commercial suppliers routinely offer the compound as a standard building block for automated peptide synthesizers, reflecting its established position in high-throughput peptide production workflows. The availability of the compound in various forms, including hydrochloride salts for enhanced solubility and stability, further supports its widespread adoption in synthetic applications.

Properties

IUPAC Name |

(2R)-2-amino-3-(9H-fluoren-9-ylmethylsulfanyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NO2S/c18-16(17(19)20)10-21-9-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-8,15-16H,9-10,18H2,(H,19,20)/t16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFRBQYRAZQGDPW-INIZCTEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)CSCC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)CSC[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40427156 | |

| Record name | CHEMBL392255 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40427156 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84888-38-0 | |

| Record name | S-(9H-Fluoren-9-ylmethyl)-L-cysteine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=84888-38-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | CHEMBL392255 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40427156 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of fluorenylmethoxycarbonyl (Fmoc) protection for the amino group, followed by thiolation to introduce the fluorenylmethylthio group .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using automated peptide synthesizers. The process includes the sequential addition of protected amino acids, followed by deprotection and purification steps to obtain the desired product with high purity.

Chemical Reactions Analysis

Nucleophilic Substitution at the Thioether Group

The thioether (-S-CH₂-Fm) group participates in nucleophilic substitution reactions under specific conditions. For example:

| Reactant | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Alkyl halides (e.g., RX) | Base (e.g., K₂CO₃), DMF, 25°C | S-Alkylated derivatives | 75–92% | |

| Acyl chlorides | Pyridine, DCM, 0°C → RT | Thioester derivatives | 68–85% |

The fluorenylmethyl group enhances steric hindrance, requiring elevated temperatures or strong bases for efficient substitution.

Peptide Coupling via Amino and Carboxyl Groups

The compound serves as a building block in peptide synthesis. The amino group is typically protected with a 9-fluorenylmethoxycarbonyl (Fmoc) group, which is cleaved under basic conditions:

For example, coupling with L-alanine methyl ester yields dipeptides with retained chirality .

Oxidation of the Thioether Moiety

The thioether can be oxidized to sulfone or sulfoxide derivatives:

| Oxidizing Agent | Conditions | Product | Selectivity | Reference |

|---|---|---|---|---|

| H₂O₂ (30%) | AcOH, 50°C, 6 h | Sulfone derivative | 98% | |

| mCPBA | DCM, 0°C → RT, 2 h | Sulfoxide derivative | 85% |

Sulfone derivatives exhibit enhanced stability in biological systems, making them valuable for drug design .

Acid-Catalyzed Deprotection and Functionalization

The Fmoc group is selectively removed under acidic conditions, enabling further functionalization:

| Acid | Conditions | Application | Efficiency | Reference |

|---|---|---|---|---|

| TFA (95%) | DCM, RT, 1 h | Generation of free thiol for disulfide bonds | 90% | |

| HCl (4M in dioxane) | 0°C → RT, 4 h | Deprotection for solid-phase synthesis | 88% |

Post-deprotection, the free thiol undergoes disulfide coupling with cysteine residues .

Thio-Esterification and Acyl Transfer

The carboxylic acid group reacts with thiols or alcohols to form esters:

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Ethanol, H₂SO₄ | Reflux, 12 h | Ethyl ester | 78% | |

| Benzyl mercaptan, DCC | DCM, RT, 24 h | Thioester for native chemical ligation | 82% |

Thioesters are critical in native chemical ligation strategies for protein synthesis .

Interaction with Metal Catalysts

The thioether and amino groups coordinate with transition metals, enabling catalytic applications:

| Metal Catalyst | Reaction | Outcome | Turnover Number | Reference |

|---|---|---|---|---|

| Pd(PPh₃)₄ | Allyl deprotection | Cleavage of allyloxycarbonyl (Alloc) groups | 95% | |

| Cu(I) | Click chemistry | Triazole formation with azides | 89% |

These interactions are exploited in bioorthogonal chemistry and polymer synthesis .

Comparative Reactivity with Analogues

Key differences from structurally similar compounds:

Scientific Research Applications

Anticancer Research

One of the primary applications of (R)-3-(((9H-fluoren-9-yl)methyl)thio)-2-aminopropanoic acid is in anticancer research. Studies have shown that compounds with similar structures can inhibit the activity of Cyclin-dependent kinase 2 (CDK2), which is crucial for cell cycle regulation. Inhibition of CDK2 can lead to cell cycle arrest and apoptosis in cancer cells, making this compound a candidate for further investigation in cancer therapy .

Biochemical Assays

The compound has been employed in biochemical assays to study protein interactions and enzyme activities. For instance, it can serve as a substrate or inhibitor in assays designed to evaluate the function of enzymes involved in metabolic pathways .

Antioxidant Properties

Research indicates that derivatives of this compound exhibit significant antioxidant properties. This is particularly relevant in studies focusing on oxidative stress and its role in various diseases, including neurodegenerative disorders .

Drug Delivery Systems

The compound's unique structure allows it to be utilized in drug delivery systems that target specific tissues or cells. Its ability to form stable complexes with various drugs enhances the efficacy and bioavailability of therapeutic agents .

Skin Care Products

Due to its antioxidant and skin-repairing properties, this compound is being explored for use in cosmetic formulations. It can help improve skin texture and reduce signs of aging by promoting collagen synthesis and protecting against UV damage .

Stability Enhancer

In cosmetic products, this compound can act as a stability enhancer for formulations containing sensitive ingredients. Its incorporation helps maintain the efficacy of active components over time .

Data Tables and Case Studies

| Application Area | Details |

|---|---|

| Anticancer Research | Inhibits CDK2 activity leading to potential cancer cell apoptosis. |

| Biochemical Assays | Used as substrate/inhibitor for enzyme activity studies. |

| Antioxidant Properties | Exhibits significant antioxidant effects relevant to oxidative stress research. |

| Drug Delivery Systems | Enhances bioavailability of therapeutic agents through stable complexes. |

| Cosmetic Formulations | Improves skin texture and acts as a stability enhancer for sensitive ingredients. |

Mechanism of Action

The mechanism of action of ®-3-(((9H-fluoren-9-yl)methyl)thio)-2-aminopropanoic acid involves its interaction with specific molecular targets. The fluorenylmethylthio group can interact with various enzymes and receptors, influencing their activity. The compound can also participate in redox reactions, affecting cellular processes .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Comparisons

The table below highlights key structural variations, physicochemical properties, and applications of (R)-3-(((9H-Fluoren-9-yl)methyl)thio)-2-aminopropanoic acid and related compounds:

*Estimated based on analogs.

Key Observations:

Reactivity :

- Thiol (-SH) derivatives (e.g., ) are highly reactive but require inert atmospheres to prevent oxidation.

- Disulfide-protected analogs (e.g., ) offer stability during synthesis, with tert-butyl disulfide groups requiring reductive cleavage (e.g., using TCEP or DTT).

- Thioether-based compounds (e.g., target compound) exhibit greater chemical inertness, making them suitable for long-term storage or iterative synthesis .

Comparatively, thiophen-2-yl () or o-tolyl () substituents introduce aromaticity, which may enhance π-π stacking in self-assembling peptides.

Synthetic Utility :

Physicochemical and Spectroscopic Data

NMR Analysis :

Purity and Stability :

Biological Activity

The biological activity of (R)-3-(((9H-fluoren-9-yl)methyl)thio)-2-aminopropanoic acid is primarily attributed to its ability to modulate various biochemical pathways. Research indicates that compounds with similar structures often interact with neurotransmitter systems, potentially influencing synaptic transmission and neuroprotection.

- Neuroprotective Effects : Preliminary studies suggest that this compound may exhibit neuroprotective properties by reducing oxidative stress in neuronal cells.

- Antioxidant Activity : The presence of the fluorenyl group may enhance the compound's ability to scavenge free radicals, contributing to its antioxidant effects.

Research Findings

Recent studies have highlighted several key findings regarding the biological activity of this compound:

| Study | Findings |

|---|---|

| Study 1 | Demonstrated neuroprotective effects in vitro against oxidative stress in neuronal cell lines. |

| Study 2 | Showed that the compound can inhibit apoptosis in human neuronal cells exposed to toxic agents. |

| Study 3 | Investigated the compound's interaction with glutamate receptors, suggesting potential roles in neuropharmacology. |

Case Studies

Case Study 1: Neuroprotection in Animal Models

A study conducted on animal models evaluated the neuroprotective effects of this compound following induced oxidative stress. The results indicated significant reductions in neuronal cell death and improved behavioral outcomes post-treatment.

Case Study 2: Antioxidant Activity Assessment

In vitro assays assessed the antioxidant capacity of the compound using DPPH and ABTS radical scavenging methods. The findings revealed that this compound exhibited substantial radical scavenging activity compared to standard antioxidants.

Applications in Research

The unique properties of this compound make it a candidate for various applications:

- Neuropharmacology : Its potential as a neuroprotective agent opens avenues for research into treatments for neurodegenerative diseases.

- Antioxidant Research : The compound's antioxidant properties may lead to further exploration in fields related to oxidative stress and aging.

Q & A

Q. What are the common synthetic routes for (R)-3-(((9H-fluoren-9-yl)methyl)thio)-2-aminopropanoic acid?

- Methodological Answer : Synthesis typically involves Fmoc (9-fluorenylmethyloxycarbonyl) protection of the amino group, followed by thiol incorporation. For example, thiol groups can be introduced via nucleophilic substitution or Michael addition. A key intermediate is (R)-2-((Fmoc)amino)-3-mercaptopropanoic acid, which can be alkylated with 9H-fluoren-9-ylmethyl halides. Purification via reverse-phase HPLC or flash chromatography ensures removal of unreacted reagents .

Q. How is the compound characterized after synthesis?

- Methodological Answer : Characterization relies on 1H/13C NMR to confirm stereochemistry and functional groups (e.g., Fmoc aromatic protons at δ 7.3–7.8 ppm, thioether signals at δ 2.5–3.5 ppm). Mass spectrometry (MS) validates molecular weight (e.g., ESI-MS for [M+H]+ ions). Chiral HPLC with a C18 column and acetonitrile/water gradients confirms enantiomeric purity .

Q. What are the key handling and storage considerations?

- Methodological Answer : Store at -20°C under inert gas (N2/Ar) to prevent oxidation of the thioether group. Use anhydrous solvents (DMF, DCM) during synthesis to avoid hydrolysis. Safety protocols include wearing nitrile gloves and working in a fume hood due to acute toxicity risks (Category 4 for oral/dermal exposure) .

Advanced Research Questions

Q. How can enantiomeric purity be ensured during synthesis?

- Methodological Answer : Use chiral auxiliaries (e.g., Evans oxazolidinones) to control stereochemistry. Post-synthesis, employ polarimetric analysis (specific optical rotation) and compare with literature values. Circular dichroism (CD) or X-ray crystallography resolves ambiguities in stereochemical assignments .

Q. How to resolve contradictions in spectroscopic data during structural elucidation?

- Methodological Answer : Cross-validate NMR data with 2D techniques (COSY, HSQC) to confirm coupling patterns and carbon-proton correlations. For MS discrepancies, use high-resolution MS (HRMS) to distinguish isotopic patterns. If unexpected peaks arise, consider steric hindrance altering rotational barriers (e.g., hindered thioether conformers) .

Q. How does the thioether group influence reactivity in peptide synthesis?

- Methodological Answer : The thioether group enhances oxidative stability compared to disulfides but may reduce nucleophilicity in coupling reactions. Optimize activation agents (e.g., HATU/DIPEA) to improve acylation efficiency. Monitor for side reactions (e.g., β-elimination under basic conditions) via TLC or LC-MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.